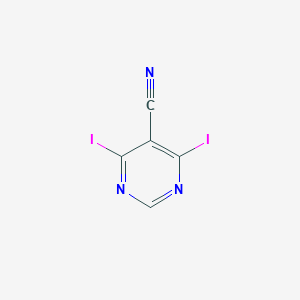

4,6-Diiodopyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Diiodopyrimidine-5-carbonitrile is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .

Molecular Structure Analysis

The molecular weight of this compound is 356.89 . Its IUPAC name is this compound and its InChI code is 1S/C5HI2N3/c6-4-3 (1-8)5 (7)10-2-9-4/h2H .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of 4,6-Diiodopyrimidine-5-carbonitrile to evaluate their antimicrobial and antifungal properties. For instance, derivatives have shown marked antibacterial activity, particularly against Gram-positive bacteria, and moderate to weak activity against Candida albicans, a pathogenic fungus (Al-Abdullah et al., 2011). Another study focused on the synthesis of pyrimidine derivatives that displayed significant antimicrobial activities, suggesting their potential as antimicrobial agents (Rahimizadeh et al., 2011).

Anticancer Activity

Research into this compound derivatives has also extended into evaluating their anticancer potential. A study synthesized novel tetrazolopyrimidine-6-carbonitrile compounds, finding that some exhibited potent anticancer activities against human colon cancer, among other types (Radwan et al., 2020). This underscores the potential utility of these compounds in developing anticancer therapies.

Synthesis of Novel Compounds

The synthesis of novel compounds using this compound derivatives has been a significant area of interest. Studies have demonstrated the versatility of these compounds in generating various heterocyclic compounds with potential biological activities. For example, the synthesis of novel Schiff base congeners of pyrimidine nuclei through green chemistry approaches has been explored, highlighting the environmental benefits and efficiency of these methods (Karati et al., 2022).

Safety and Hazards

The safety information for 4,6-Diiodopyrimidine-5-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for 4,6-Diiodopyrimidine-5-carbonitrile are not mentioned in the search results, a related compound, pyrimidine-5-carbonitrile, has been studied for its potential as an ATP mimicking tyrosine kinase inhibitor of EGFR . This suggests that this compound could also have potential applications in this area.

Mecanismo De Acción

Target of Action

The primary target of 4,6-Diiodopyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and thus disrupting the signaling pathways that lead to cell growth and proliferation .

Biochemical Pathways

By inhibiting EGFR, this compound affects various biochemical pathways. The inhibition of EGFR disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell growth and proliferation . This can result in the arrest of the cell cycle and the induction of apoptosis, leading to the death of cancer cells .

Propiedades

IUPAC Name |

4,6-diiodopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HI2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXQUEGPLBDQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)I)C#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HI2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)

![5-{4-[(4-ethylbenzyl)amino]-4-oxobutyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2620757.png)

![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)

![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)

![N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2620762.png)

![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2620768.png)